1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group, a carboxylic acid group, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorofluorobenzene derivative reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity towards certain receptors or proteins, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-ethylpyrrolidine-3-carboxylic acid
- 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-4-carboxylic acid
Comparison: Compared to its analogs, 1-(2-Chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid exhibits unique properties due to the specific positioning of its functional groups. This positioning can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c1-12(11(16)17)4-5-15(7-12)20(18,19)10-6-8(14)2-3-9(10)13/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENGVMYUHZXTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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